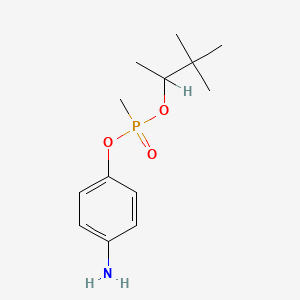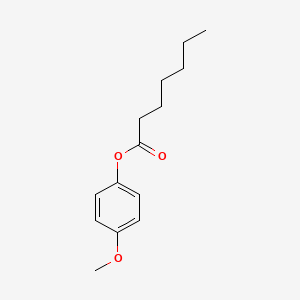
1,1-Bis(methylselanyl)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(methylselanyl)heptane: is an organoselenium compound with the molecular formula C9H20Se2 This compound features two methylselanyl groups attached to the first carbon of a heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Bis(methylselanyl)heptane can be synthesized through the reaction of heptane with methylselenol in the presence of a suitable catalyst. The reaction typically involves the addition of methylselenol to the heptane chain under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Bis(methylselanyl)heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the selenyl groups to selenides.
Substitution: The methylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted heptane derivatives.
Applications De Recherche Scientifique
1,1-Bis(methylselanyl)heptane has several scientific research applications, including:
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,1-Bis(methylselanyl)heptane involves its ability to participate in redox reactions due to the presence of selenium atoms. Selenium can undergo oxidation and reduction, allowing the compound to act as an antioxidant. The molecular targets and pathways involved include the modulation of oxidative stress and the regulation of redox-sensitive signaling pathways.
Comparaison Avec Des Composés Similaires
- 1,1-Bis(methylselanyl)ethane
- 1,1-Bis(methylselanyl)butane
- 1,1-Bis(methylselanyl)pentane
Comparison: 1,1-Bis(methylselanyl)heptane is unique due to its longer heptane chain, which can influence its physical and chemical properties. Compared to shorter-chain analogs, it may exhibit different solubility, reactivity, and biological activity. The presence of two methylselanyl groups also distinguishes it from other organoselenium compounds with different substitution patterns.
Propriétés
Numéro CAS |
56051-05-9 |
|---|---|
Formule moléculaire |
C9H20Se2 |
Poids moléculaire |
286.2 g/mol |
Nom IUPAC |
1,1-bis(methylselanyl)heptane |
InChI |
InChI=1S/C9H20Se2/c1-4-5-6-7-8-9(10-2)11-3/h9H,4-8H2,1-3H3 |
Clé InChI |
MZSFKZDNINCEKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC([Se]C)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)
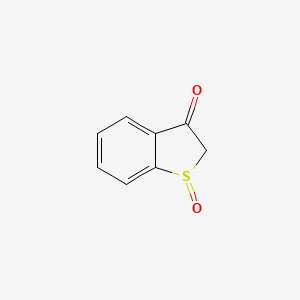
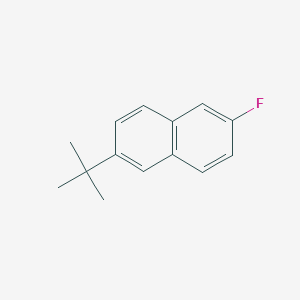
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
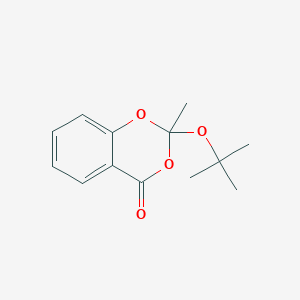
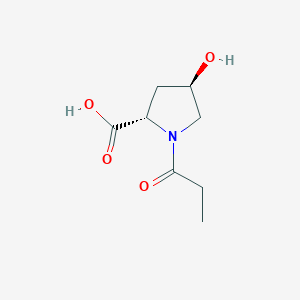

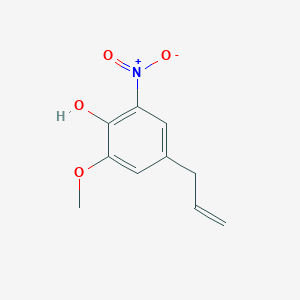
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
